molecular formula C12H15N B1265685 (4-tert-Butylphenyl)acetonitrile CAS No. 3288-99-1

(4-tert-Butylphenyl)acetonitrile

Cat. No. B1265685
M. Wt: 173.25 g/mol
InChI Key: QKJPXROEIJPNHG-UHFFFAOYSA-N
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Patent
US06048862

Procedure details

Sodium cyanide (1.07 g, 22 mmol) was added to a stirred solution of 4-t-butylbenzylbromide (5 g, 22 mmol) in a mixture of EtOH--H2O (6:1) (70 mL). The reaction mixture was allowed to stir under reflux conditions for 4 hours. After cooling the mixture to room temperature, the solvent was evaporated under reduced pressure to afford a yellow oil. The oil was suspended in water (20 mL) and extracted with ether (3×25 mL). The solvent was removed under reduced pressure to give a yellow oil which was purified by distillation (Kugelrohr, bp 120-125° C., 0.2 mm Hg) to afford 3.37 g (89%) of the title compound as a colorless oil.
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
EtOH H2O
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
89%

Identifiers

REACTION_CXSMILES
[C-:1]#[N:2].[Na+].[C:4]([C:8]1[CH:15]=[CH:14][C:11]([CH2:12]Br)=[CH:10][CH:9]=1)([CH3:7])([CH3:6])[CH3:5]>CCO.O.O>[C:4]([C:8]1[CH:15]=[CH:14][C:11]([CH2:12][C:1]#[N:2])=[CH:10][CH:9]=1)([CH3:7])([CH3:6])[CH3:5] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
1.07 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(CBr)C=C1
Name
EtOH H2O
Quantity
70 mL
Type
solvent
Smiles
CCO.O
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir under reflux conditions for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford a yellow oil
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3×25 mL)
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a yellow oil which
DISTILLATION
Type
DISTILLATION
Details
was purified by distillation (Kugelrohr, bp 120-125° C., 0.2 mm Hg)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=C(C=C1)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 3.37 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 88.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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